molecular formula C12H19Cl2F3N4 B2376604 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2137765-11-6

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Numéro de catalogue B2376604
Numéro CAS: 2137765-11-6
Poids moléculaire: 347.21
Clé InChI: BJSYPWBMBYTBRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride” is a specialty product for proteomics research . It is a derivative of [1,2,4]triazolo[4,3-a]pyridine .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis process involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the CrysAlis Red program can be used for integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections .

Applications De Recherche Scientifique

Antidiabetic Drug Development

EN300-643004: serves as a crucial intermediate in the synthesis of sitagliptin , an FDA-approved antidiabetic drug. Sitagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It enhances the body’s ability to regulate blood glucose levels by inhibiting DPP-4, an enzyme that degrades incretin hormones. These hormones play a vital role in glucose homeostasis, making sitagliptin an essential therapeutic option for managing type 2 diabetes .

Neurokinin-3 Receptor Modulation

Researchers have explored the potential of EN300-643004 derivatives as neurokinin-3 receptor antagonists. These compounds show promise in addressing sex hormone disorders. By targeting neurokinin-3 receptors, they may regulate hormonal imbalances and offer therapeutic benefits .

Antitumor Activity

A hybrid molecule containing a 2-aminopyrimidine/triazolopiperazine scaffold, derived from EN300-643004 , exhibits potent antitumor effects. Researchers have investigated its activity against cancer cells, making it an exciting avenue for further study .

Fluorescent Probes and Polymers

The heterocyclic structure of EN300-643004 and its derivatives finds applications in medicinal chemistry. Researchers have used these compounds as fluorescent probes and structural units in polymers. Their unique properties make them valuable tools for studying biological processes and designing novel materials .

Inflammation-Related Conditions

Compounds related to EN300-643004 have been explored as P2X7 receptor antagonists. These receptors play a role in inflammation, and targeting them could lead to potential treatments for conditions like rheumatoid arthritis and neuropathic pain. The anti-inflammatory properties of these compounds are an active area of research .

High Nitrogen-Containing Heterocycles

The synthesis of high nitrogen-containing heterocyclic compounds, including triazoles, has garnered interest in both synthetic and pharmaceutical researchEN300-643004 contributes to this field, and its derivatives may find applications beyond those currently explored .

Orientations Futures

The compound and its derivatives have shown potential in various areas of medicinal chemistry, including antiproliferative activity, tubulin polymerization inhibition, and more . The compound deserves further investigation for the treatment of cancers . Research and development have been done and key process steps have been set for the synthesis of this compound with good safety operation on a larger scale-up reaction .

Propriétés

IUPAC Name

3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4.2ClH/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8;;/h8-9,16H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYPWBMBYTBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CC(CC3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.